3-methoxy-N-(2-methoxybenzyl)benzamide
Description
3-Methoxy-N-(2-methoxybenzyl)benzamide is a benzamide derivative featuring two methoxy substituents: one at the 3-position of the benzoyl ring and another at the 2-position of the benzylamine moiety.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-8-5-7-12(10-14)16(18)17-11-13-6-3-4-9-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
YJCGNRBTWXFYKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxybenzyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with an amine derivative. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methoxy-N-(2-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, benzamide derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Spectroscopic Properties
Structural and Crystallographic Insights
- X-Ray Data : The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () reveals planar benzoyl rings and hydrogen-bonding networks, which could contrast with the target compound’s conformation due to steric effects from the 2-methoxybenzyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
